B8U8L9Vbk5
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Overview
Description
The compound 18-Iodo-17-octadecenoic acid, (E)-(I-125) , identified by the code B8U8L9Vbk5 , is a synthetic organic molecule with the molecular formula C18H33IO2 . This compound is characterized by the presence of an iodine atom attached to an unsaturated fatty acid chain, making it a unique and valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Iodo-17-octadecenoic acid, (E)-(I-125) typically involves the iodination of oleic acid. The reaction is carried out under controlled conditions to ensure the selective addition of iodine at the desired position on the fatty acid chain. The process involves the following steps:
Iodination Reaction: Oleic acid is reacted with iodine monochloride (ICl) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is typically carried out at room temperature.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of 18-Iodo-17-octadecenoic acid, (E)-(I-125) follows similar principles but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated purification systems further streamlines the process .
Chemical Reactions Analysis
Types of Reactions
18-Iodo-17-octadecenoic acid, (E)-(I-125) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of oleic acid.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are employed.
Major Products
Oxidation: Epoxides, diols.
Reduction: Oleic acid.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
18-Iodo-17-octadecenoic acid, (E)-(I-125) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and fatty acid transport.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialized lubricants and surfactants.
Mechanism of Action
The mechanism of action of 18-Iodo-17-octadecenoic acid, (E)-(I-125) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A naturally occurring fatty acid with a similar structure but lacking the iodine atom.
Linoleic Acid: Another unsaturated fatty acid with two double bonds.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
18-Iodo-17-octadecenoic acid, (E)-(I-125) is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. This makes it valuable for applications requiring radiolabeling and specific interactions with biological molecules .
Properties
CAS No. |
87640-13-9 |
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Molecular Formula |
C18H33IO2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(E)-18-(125I)iodanyloctadec-17-enoic acid |
InChI |
InChI=1S/C18H33IO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h15,17H,1-14,16H2,(H,20,21)/b17-15+/i19-2 |
InChI Key |
PJRCYRMJRNARKY-HXKKDOLRSA-N |
Isomeric SMILES |
C(CCCCCCC/C=C/[125I])CCCCCCCC(=O)O |
Canonical SMILES |
C(CCCCCCCC=CI)CCCCCCCC(=O)O |
Origin of Product |
United States |
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